molecular formula C10H9N3O B13105473 5-(4-Aminophenyl)pyrimidin-2-ol

5-(4-Aminophenyl)pyrimidin-2-ol

Cat. No.: B13105473
M. Wt: 187.20 g/mol
InChI Key: HQVNJXOXPMGXNN-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound that contains both a pyrimidine ring and an aminophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pyrimidin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,11H2,(H,12,13,14)

InChI Key

HQVNJXOXPMGXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)N

Origin of Product

United States

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